molecular formula C19H21N5O B15120664 4-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)oxy]-3-methylpyridine

4-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)oxy]-3-methylpyridine

Cat. No.: B15120664
M. Wt: 335.4 g/mol
InChI Key: FWRMACJMKPPDAL-UHFFFAOYSA-N
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Description

4-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)oxy]-3-methylpyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[1,5-a]pyrazine core, which is fused with a pyrrolidine ring and linked to a pyridine moiety

Properties

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

2-cyclopropyl-4-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C19H21N5O/c1-13-11-20-6-4-18(13)25-15-5-8-23(12-15)19-17-10-16(14-2-3-14)22-24(17)9-7-21-19/h4,6-7,9-11,14-15H,2-3,5,8,12H2,1H3

InChI Key

FWRMACJMKPPDAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OC2CCN(C2)C3=NC=CN4C3=CC(=N4)C5CC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)oxy]-3-methylpyridine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)oxy]-3-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂SO₄

    Reduction: LiAlH₄, NaBH₄, ethanol

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Substituted derivatives with new functional groups replacing existing ones

Mechanism of Action

The mechanism of action of 4-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)oxy]-3-methylpyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)oxy]-3-methylpyridine is unique due to its specific structural features, such as the cyclopropyl group and the combination of pyrazolo[1,5-a]pyrazine and pyridine moieties. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

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